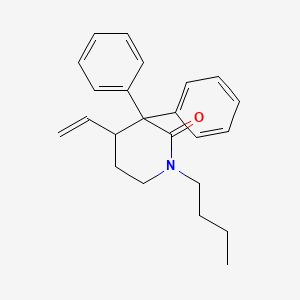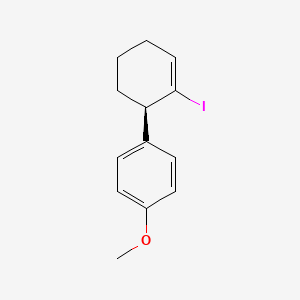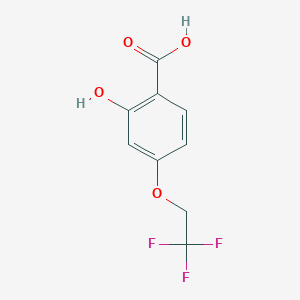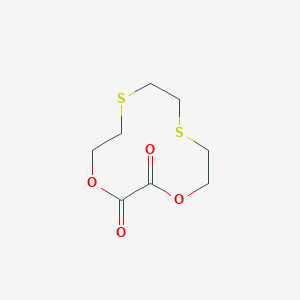![molecular formula C15H15N3O2 B12542040 Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- CAS No. 144535-28-4](/img/structure/B12542040.png)
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- is a heterocyclic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and quinoline ring system, which contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 1,3-diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and aromatic aldehydes. This reaction can be carried out using mechanochemical synthesis, which involves grinding the reactants together in a ball mill under solvent-free and catalyst-free conditions . Another method involves the use of UV365 light to promote the catalyst-free synthesis of the compound from aromatic amines, barbituric acid, and aryl aldehydes .
Industrial Production Methods: Industrial production of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- typically involves large-scale synthesis using the aforementioned methods. The use of mechanochemical synthesis is particularly advantageous for industrial production due to its cost-effectiveness, environmental friendliness, and ability to produce high yields under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- include oxidizing agents (such as diethyl azodiformate), reducing agents, and various catalysts (such as trityl chloride). The reactions are typically carried out under mild conditions, such as room temperature or reflux .
Major Products: The major products formed from the reactions of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- depend on the specific reaction conditions and reagents used. For example, the oxidative coupling of 6-alkylamino-3-methyluracils with diethyl azodiformate can yield pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones .
Wissenschaftliche Forschungsanwendungen
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antitumor activity. Several derivatives of this compound have shown significant antitumor activity against various cancer cell lines . Additionally, pyrimidoquinoline derivatives have been investigated for their antimicrobial, antimalarial, analgesic, and anti-inflammatory properties . In the field of organic chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to bind to DNA, thereby inhibiting the proliferation of cancer cells . The exact molecular targets and pathways involved can vary depending on the specific derivative and its chemical structure.
Vergleich Mit ähnlichen Verbindungen
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- can be compared with other similar compounds, such as quinoline, pyrido[2,3-d]pyrimidine, and triazolo[2’,3’:3,4]pyrimido[6,5-b]quinoline. These compounds share a similar fused ring system but differ in their specific functional groups and chemical properties. The unique structure of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- contributes to its distinct biological activities and reactivity .
List of Similar Compounds:- Quinoline
- Pyrido[2,3-d]pyrimidine
- Triazolo[2’,3’:3,4]pyrimido[6,5-b]quinoline
Eigenschaften
CAS-Nummer |
144535-28-4 |
|---|---|
Molekularformel |
C15H15N3O2 |
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
1,3-diethylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C15H15N3O2/c1-3-17-13-11(14(19)18(4-2)15(17)20)9-10-7-5-6-8-12(10)16-13/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
UKXMLSRHQDQJCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=O)N(C1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)

![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)


![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)

![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)

![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)

